N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 182496-01-1
VCID: VC21543646
InChI: InChI=1S/C41H43N3O9/c1-27-25-44(40(47)43-37(27)42-38(46)28-11-7-5-8-12-28)39-36(51-24-23-48-2)35(45)34(53-39)26-52-41(29-13-9-6-10-14-29,30-15-19-32(49-3)20-16-30)31-17-21-33(50-4)22-18-31/h5-22,25,34-36,39,45H,23-24,26H2,1-4H3,(H,42,43,46,47)/t34-,35-,36-,39-/m1/s1
SMILES: CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC
Molecular Formula: C41H43N3O9
Molecular Weight: 721.8 g/mol

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

CAS No.: 182496-01-1

VCID: VC21543646

Molecular Formula: C41H43N3O9

Molecular Weight: 721.8 g/mol

Purity: 95%min

* For research use only. Not for human or veterinary use.

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide - 182496-01-1

Description

Structural Features

  • Stereochemistry: The compound has a tetrahydrofuran ring with specific stereochemistry (2R,3R,4R,5R), indicating a highly structured molecule.

  • Functional Groups: It includes a bis(4-methoxyphenyl)(phenyl)methoxy group, a 2-methoxyethoxy group, and a benzamide moiety, which are common in pharmaceuticals for their ability to interact with biological targets.

  • Pyrimidine Ring: The presence of a pyrimidine ring, specifically a 5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl moiety, suggests potential biological activity, as pyrimidines are integral to nucleic acids and many drugs.

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

This compound, with a CAS number of 251647-49-1, is closely related to the one but lacks the 5-methyl substituent on the pyrimidine ring. It has a molecular formula of C40H41N3O9 and a molecular weight of 707.78 g/mol .

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

This compound, with a molecular weight of 713.8 g/mol, features a purine ring instead of pyrimidine and includes an isobutyramide group .

Potential Applications

Compounds with similar structures are often investigated for their potential in drug development due to their ability to interact with biological molecules. The presence of a benzamide group and the specific stereochemistry could indicate applications in targeting enzymes or receptors.

Data Tables

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamideC40H41N3O9707.78251647-49-1
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramideNot specified713.8251647-50-4
CAS No. 182496-01-1
Product Name N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Molecular Formula C41H43N3O9
Molecular Weight 721.8 g/mol
IUPAC Name N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C41H43N3O9/c1-27-25-44(40(47)43-37(27)42-38(46)28-11-7-5-8-12-28)39-36(51-24-23-48-2)35(45)34(53-39)26-52-41(29-13-9-6-10-14-29,30-15-19-32(49-3)20-16-30)31-17-21-33(50-4)22-18-31/h5-22,25,34-36,39,45H,23-24,26H2,1-4H3,(H,42,43,46,47)/t34-,35-,36-,39-/m1/s1
Standard InChIKey BYSCLUAIKFEFAH-LZURGKRNSA-N
Isomeric SMILES CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC
SMILES CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC
Canonical SMILES CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC
Purity 95%min
PubChem Compound 15864052
Last Modified Aug 15 2023

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